6-Ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
Ethyl 1-Thio-D-glucuronide is a compound with the molecular formula C8H14O6S and a molecular weight of 238.26 g/mol . It is a metabolite of ethanol formed in the liver by the conjugation of ethanol with glucuronic acid. This compound has gained significant attention due to its potential as a biomarker for alcohol consumption.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-Thio-D-glucuronide can be synthesized through the conjugation of ethanol with glucuronic acid in the liver. The synthetic route involves the use of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and the enzyme UDP-glucuronosyltransferase (UGT) to catalyze the reaction . The reaction conditions typically involve physiological pH and temperature.
Industrial Production Methods
laboratory-scale synthesis can be achieved using the aforementioned enzymatic reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-Thio-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent alcohol, ethanol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethanol.
Substitution: Various substituted glucuronides depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-Thio-D-glucuronide has several scientific research applications:
Mechanism of Action
Ethyl 1-Thio-D-glucuronide exerts its effects through its role as a metabolite of ethanol. The compound is formed by the conjugation of ethanol with glucuronic acid, catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) . This reaction occurs primarily in the liver and results in the formation of a water-soluble metabolite that can be excreted in urine . The molecular targets and pathways involved include the UGT enzymes and the glucuronidation pathway .
Comparison with Similar Compounds
Ethyl 1-Thio-D-glucuronide can be compared with other similar compounds, such as:
Ethyl Glucuronide (EtG): Another metabolite of ethanol, formed by the conjugation of ethanol with glucuronic acid.
Ethyl Sulfate (EtS): A metabolite of ethanol formed by the conjugation of ethanol with sulfate.
Uniqueness
Ethyl 1-Thio-D-glucuronide is unique due to the presence of a sulfur atom in its structure, which distinguishes it from other ethanol metabolites like Ethyl Glucuronide and Ethyl Sulfate . This structural difference can influence its reactivity and detection in biological systems .
Properties
Molecular Formula |
C8H14O6S |
---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13) |
InChI Key |
XJFLTPWYCFDKGU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1C(C(C(C(O1)C(=O)O)O)O)O |
Origin of Product |
United States |
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